(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
The compound identified as “(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate” is a chemical substance listed in the PubChem database
Preparation Methods
Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and pH to achieve the desired product.
Purification: Use of techniques like chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activity.
CID 5479530: A cephalosporin with distinct chemical properties.
These comparisons help to understand the unique characteristics and potential advantages of this compound in various applications.
Properties
IUPAC Name |
(5-nitro-1,3-benzodioxol-2-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-10-2-5-12(6-3-10)24(19,20)21-9-15-22-13-7-4-11(16(17)18)8-14(13)23-15/h2-8,15H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZZRHFUWYXYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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